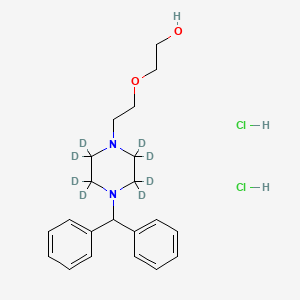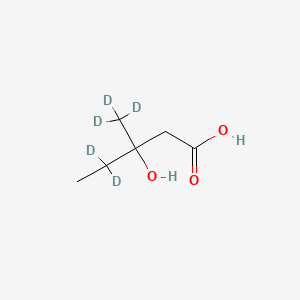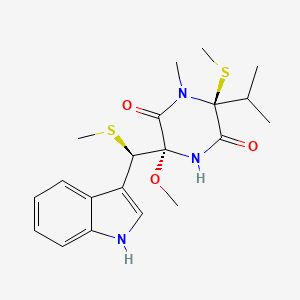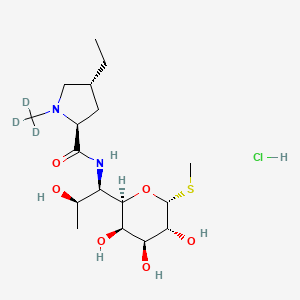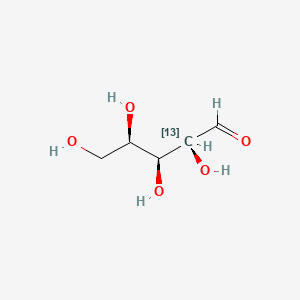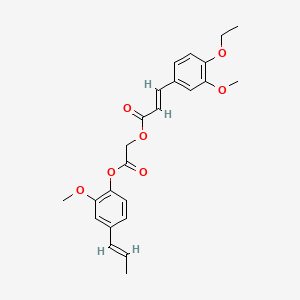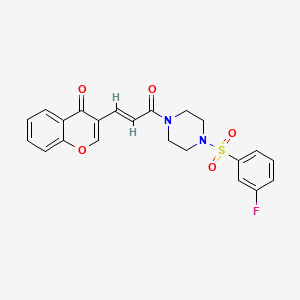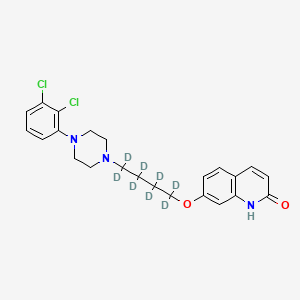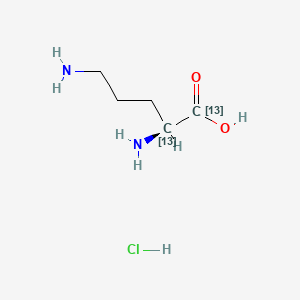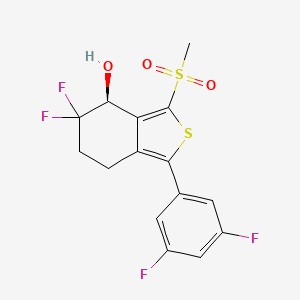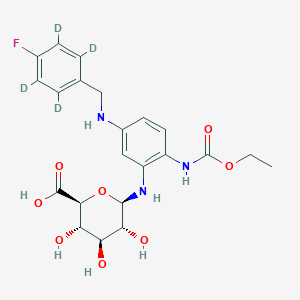
Retigabine N-beta-D-glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties. It was developed as a treatment for partial epilepsies in adults who have not responded well to other treatments. Retigabine works by activating specific potassium channels in the brain, which helps stabilize neuronal activity and prevent seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Retigabine can be synthesized through a multi-step process involving the reaction of 2-amino-4-fluorobenzylamine with ethyl chloroformate to form the carbamate ester. This intermediate is then reacted with 2,4-diaminophenol to produce retigabine .
Industrial Production Methods: Industrial production of retigabine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Retigabine undergoes several types of chemical reactions, including:
Oxidation: Retigabine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in retigabine.
Substitution: Substitution reactions can occur at the amino or carbamate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites that retain some of the pharmacological activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study potassium channel activators.
Biology: Investigated for its effects on neuronal excitability and potential neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Wirkmechanismus
Retigabine exerts its effects by selectively activating voltage-activated potassium channels, specifically the Kv7.2 to Kv7.5 channels. These channels generate the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal excitability. By enhancing this current, retigabine reduces neuronal excitability and prevents seizures .
Vergleich Mit ähnlichen Verbindungen
Flupirtine: Another potassium channel opener with similar properties but different clinical applications.
Linopirdine: A potassium channel blocker used in research to study the effects of potassium channel modulation.
XE-991: A specific blocker of Kv7 channels used in research.
Uniqueness of Retigabine: Retigabine is unique in its ability to selectively activate Kv7.2 to Kv7.5 channels without affecting cardiac Kv7.1 channels, thereby avoiding cardiac side effects. This selective activation makes it a valuable tool in both clinical and research settings .
Eigenschaften
Molekularformel |
C22H26FN3O8 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D |
InChI-Schlüssel |
AVGRGNFEIQMATO-FOENGYGWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H] |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



